6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUFJNUFYWOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCN2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-71-6 | |
| Record name | 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Methoxy 1h,2h,3h Pyrrolo 2,3 B Pyridine and Its Derivatives
Retrosynthetic Analysis of the Pyrrolo[2,3-b]pyridine System
A retrosynthetic analysis of the 6-methoxypyrrolo[2,3-b]pyridine core reveals several strategic disconnections. A primary approach involves disconnecting the pyridine (B92270) ring from the pyrrole (B145914) ring. This leads to precursors such as a substituted aminopyrrole and a three-carbon building block that can form the pyridine ring through a condensation reaction.
Alternatively, disconnection of the pyrrole ring suggests a substituted 2-aminopyridine (B139424) as a key intermediate. The pyrrole ring can then be constructed through various methods, such as the Fischer indole (B1671886) synthesis or related cyclization strategies. For the specific target, a 2-amino-5-methoxypyridine (B21397) would be a logical starting material.
Cross-coupling strategies offer another powerful retrosynthetic approach. Disconnections at the C-C or C-N bonds of the bicyclic system point towards the use of palladium-catalyzed reactions. For instance, a suitably functionalized pyridine and a pyrrole precursor could be coupled to form the desired scaffold. A retrosynthetic plan for a related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involves key C-C and C-N cross-coupling steps, highlighting the versatility of this approach in assembling the core structure. nih.gov
Ring Annulation Strategies for Pyrrolo[2,3-b]pyridine Core Formation
Ring annulation strategies are fundamental to the de novo synthesis of the pyrrolo[2,3-b]pyridine core. These methods involve the construction of one of the heterocyclic rings onto a pre-existing, functionalized partner ring.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
While direct [3+2] cycloaddition reactions for the synthesis of the 6-methoxypyrrolo[2,3-b]pyridine core are not extensively documented, intramolecular [3+2] cycloadditions of pyridinium (B92312) ylides represent a viable strategy for constructing fused nitrogen-containing heterocyclic systems. For instance, thermally induced intramolecular [3+2] cycloaddition reactions of pyrazinium dicyanomethylides bearing a terminal alkyne have been successfully employed to synthesize novel fused 7-aza-indolizines in high yields. clockss.org This methodology could potentially be adapted for the synthesis of the pyrrolo[2,3-b]pyridine system by designing appropriate precursors.
A plausible, though not yet reported, [3+2] cycloaddition approach for the target molecule could involve the reaction of a suitably substituted pyridine-derived 1,3-dipole with an acetylene (B1199291) equivalent to form the pyrrole ring.
Condensation and Cyclocondensation Reactions
Condensation reactions provide a robust and widely used method for the formation of the pyrrolo[2,3-b]pyridine skeleton. A notable example involves the reaction of a 2-amino-1H-pyrrole-3-carbonitrile with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) affords highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. nih.gov This strategy allows for the introduction of diverse substituents on the pyridine ring.
The Chichibabin cyclization is another powerful condensation method for synthesizing 7-azaindoles. This reaction involves the lithium diisopropylamide (LDA)-mediated condensation of a 2-substituted-3-picoline with a nitrile. For example, the reaction of 2-fluoro-3-picoline with benzonitrile (B105546) yields 2-phenyl-7-azaindole. nih.gov By starting with a 2-substituted-5-methoxy-3-picoline, this method could be adapted for the synthesis of the 6-methoxypyrrolo[2,3-b]pyridine core.
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, Benzalidenemalononitrile | Piperidine, Ethanol | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, 2-(4-chlorobenzylidene)malononitrile | Piperidine, Ethanol | 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91 |
| 2-Fluoro-3-picoline, Benzonitrile | LDA, THF, -40 °C | 2-Phenyl-7-azaindole | 82 |
Cross-Coupling Approaches for Pyrrolo[2,3-b]pyridine Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine scaffold, offering high efficiency and broad functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Coupling in Pyrrolo[2,3-b]pyridine Synthesis
The Suzuki-Miyaura coupling is widely employed for the formation of C-C bonds in the synthesis of pyrrolo[2,3-b]pyridine derivatives. This reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions of the heterocyclic core. A common strategy involves the coupling of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid or ester.
For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully demonstrated. nih.gov This regioselectivity allows for the sequential functionalization of the scaffold. In another example, a 6-chloro-3-pyridyl moiety was introduced onto a pyrrolo[2,3-d]pyrimidine core via a Suzuki-Miyaura coupling catalyzed by Pd(dppf)2Cl2. mdpi.com
| Halogenated Pyrrolopyridine | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-Dioxane/Water | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-Dioxane/Water | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified |
| SEM-protected iodinated pyrrolo[2,3-d]pyrimidine | (6-chloro-3-pyridyl)boronic acid | Pd(dppf)2Cl2 | Not specified | EtOH/H2O | C-6 substituted pyrrolo[2,3-d]pyrimidine | Not specified |
Buchwald-Hartwig Amination for Pyrrolo[2,3-b]pyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of various amino groups onto the pyrrolo[2,3-b]pyridine scaffold. This reaction typically involves the coupling of a halogenated or triflated pyrrolo[2,3-b]pyridine with an amine in the presence of a palladium catalyst and a suitable ligand.
A successful synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a Buchwald-Hartwig amination at the C-4 position of a 2-aryl-4-chloropyrrolopyridine intermediate. nih.gov Similarly, various amines have been coupled to a 6-(6-chloropyridin-3-yl)-substituted pyrrolo[2,3-d]pyrimidine intermediate using Pd(OAc)2 as a catalyst and BINAP as a ligand. mdpi.com
| Halogenated Pyrrolopyridine | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)2/RuPhos | Cs2CO3 | 1,4-Dioxane | 2-phenyl-4-(N-benzylmethylamino)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 74 |
| 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)2/RuPhos | Cs2CO3 | 1,4-Dioxane | 2-(4-methoxyphenyl)-4-(N-benzylmethylamino)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 76 |
| 6-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-3-ylmethanamine | Pd(OAc)2/BINAP | Cs2CO3 | 1,4-Dioxane | N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 33 |
Other Metal-Catalyzed Cross-Coupling Reactions
Beyond the widely used Suzuki-Miyaura reaction, a diverse array of palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyrrolo[2,3-b]pyridine core. These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines and has been successfully applied to halo-substituted 7-azaindoles for the formation of C-N bonds. wikipedia.orgrug.nl The reaction couples an amine with an aryl halide or triflate. Efficient protocols have been developed for the amination of unprotected halo-7-azaindoles, which is significant as it circumvents the need for protection/deprotection steps for the pyrrole N-H group. researchgate.netmit.edumit.edu For instance, 6-chloro-7-azaindole can be effectively coupled with a range of secondary amines using specific palladium precatalysts and ligands under mild conditions. nih.gov The choice of ligand (e.g., JohnPhos, XPhos) and base (e.g., LiHMDS) is critical for achieving high yields and selectivity. nih.govrug.nl In a sequential strategy, a chemoselective Suzuki coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine was followed by a Buchwald-Hartwig amination at the C-4 position to construct a 2-aryl-4-amino derivative. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties onto the 7-azaindole (B17877) scaffold. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org It has been utilized in one-pot procedures starting from amino-halopyridines, which undergo Sonogashira coupling followed by an in-situ cyclization to form the azaindole ring. organic-chemistry.orgnih.gov This strategy allows for the construction of variously substituted 7-azaindoles. nih.gov
Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This transformation has been applied to the synthesis and functionalization of azaindoles. For example, intramolecular Heck reactions of suitably prepared precursors have been used to construct the bicyclic ring system. nih.govresearchgate.net The reaction can also be used to introduce vinyl groups onto the pyridine ring of the scaffold, providing a handle for further synthetic manipulations. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org While less common than Suzuki or Buchwald-Hartwig reactions in this specific context, it has been employed for the synthesis of complex biaryl systems containing pyridine rings, demonstrating its potential applicability for functionalizing the 6-methoxy-pyrrolo[2,3-b]pyridine core. mdpi.comresearchgate.net
| Reaction | Bond Formed | Typical Substrates | Catalyst System (Example) | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Halo-7-azaindole, Amine | Pd precatalyst, Buchwald ligands (e.g., XPhos), Base (e.g., LiHMDS) | Effective for unprotected N-H azaindoles; wide amine scope. rug.nlnih.gov |
| Sonogashira Coupling | C-C (sp) | Halo-7-azaindole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Introduces alkynyl groups; used in one-pot cyclization syntheses. wikipedia.orgnih.gov |
| Heck Reaction | C-C (sp²) | Halo-7-azaindole, Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Forms vinylated derivatives; applicable for intramolecular cyclizations. nih.govwikipedia.org |
| Negishi Coupling | C-C | Halo-7-azaindole, Organozinc Reagent | Pd(PPh₃)₄ or Ni catalyst | High functional group tolerance; couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org |
Strategies for Introducing and Manipulating the Methoxy (B1213986) Substituent at Position 6
The 6-methoxy group is a key pharmacophore in several biologically active 7-azaindole derivatives. nih.gov Its installation and subsequent manipulation are crucial steps in the synthesis of these target molecules.
The most direct and common method for introducing the methoxy group at the C-6 position is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The pyridine ring of the 7-azaindole system is inherently electron-deficient, which activates the C-2, C-4, and C-6 positions towards nucleophilic attack, especially when a good leaving group like a halide is present. youtube.comechemi.com The synthesis typically starts from a 6-halo-pyrrolo[2,3-b]pyridine (e.g., 6-chloro or 6-bromo). Treatment of this precursor with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or an aprotic polar solvent (e.g., DMF) at elevated temperatures leads to the displacement of the halide and formation of the desired 6-methoxy derivative. youtube.comresearchgate.netyoutube.com
Manipulation of the 6-methoxy group primarily involves its cleavage to the corresponding 6-hydroxy-pyrrolo[2,3-b]pyridine (a 6-hydroxy-7-azaindole). This O-demethylation reaction transforms the ether into a phenol, which can serve as a synthetic handle for further functionalization, such as O-alkylation with different alkyl groups, conversion to a triflate for cross-coupling, or as a hydrogen bond donor in receptor interactions. A standard and effective reagent for this transformation is boron tribromide (BBr₃). Other ether-cleaving reagents such as hydrobromic acid (HBr) can also be employed, although they may require harsher conditions.
Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus possesses multiple sites for substitution, and achieving regiocontrol is a central challenge in the synthesis of complex derivatives. The inherent electronic properties of the fused pyrrole and pyridine rings dictate the reactivity of the different positions.
The pyrrole ring is electron-rich and behaves similarly to other electron-rich aromatic systems, making it susceptible to electrophilic aromatic substitution, with the C-3 position being the most reactive site. uni-rostock.de In contrast, the pyridine ring is electron-deficient, rendering it resistant to electrophilic attack but prone to nucleophilic substitution at the C-4 and C-6 positions. echemi.comresearchgate.net This dichotomy in reactivity allows for highly chemoselective transformations.
For instance, in a di-halogenated substrate such as 5-bromo-3-chloro-7-azaindole, palladium-catalyzed amination occurs exclusively at the C-5 position on the pyridine ring, leaving the C-3 chloro substituent on the pyrrole ring untouched. nih.gov This selectivity is driven by the established reactivity patterns in cross-coupling, where C-Br bonds are generally more reactive than C-Cl bonds towards oxidative addition to the palladium(0) catalyst.
Another powerful demonstration of chemoselectivity is seen in sequential cross-coupling reactions. The synthesis of a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine was achieved starting from a 4-chloro-2-iodo precursor. nih.gov The first step was a Suzuki-Miyaura coupling that occurred selectively at the C-2 position, leveraging the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond. Subsequently, the less reactive C-4 chloro position was functionalized via a Buchwald-Hartwig amination. nih.gov This orthogonal reactivity allows for the controlled, stepwise construction of complex substitution patterns.
The development of asymmetric syntheses to access enantiomerically pure pyrrolo[2,3-b]pyridine derivatives is an area of growing importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.
One established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent reaction to produce a specific stereoisomer. For example, a diastereoselective synthesis on a 7-azaindole derivative was achieved using (S,S,S)-2-hydroxypinan-3-one as a chiral auxiliary, which allowed for the separation of the resulting diastereomers. researchgate.net After the stereocenter is set, the auxiliary is cleaved and can often be recovered. Other common auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam, could potentially be applied to substituents on the pyrrolo[2,3-b]pyridine core to control the stereochemistry of alkylation or aldol (B89426) reactions. wikipedia.org
More recently, catalytic enantioselective methods have become prominent. Asymmetric catalysis offers a more atom-economical approach to chirality. While direct asymmetric functionalization of the 6-methoxy-pyrrolo[2,3-b]pyridine core is not widely reported, general strategies can be extrapolated. For instance, the asymmetric Buchwald-Hartwig amination has been developed to synthesize C-N atropisomers, which are molecules that are chiral due to restricted rotation around a single bond. snnu.edu.cn This methodology, using chiral ligands on the palladium catalyst, could be applied to construct sterically hindered 2-amino-pyrrolo[2,3-b]pyridine derivatives with axial chirality.
Protecting Group Chemistry in Complex Pyrrolo[2,3-b]pyridine Synthesis
In the multistep synthesis of complex molecules, the selective masking and unmasking of reactive functional groups is essential. bham.ac.uk A well-designed protecting group strategy is critical for the successful synthesis of highly functionalized 6-methoxy-pyrrolo[2,3-b]pyridine derivatives.
Amine Protection: The pyrrole N-H in the 7-azaindole scaffold is weakly acidic and can be nucleophilic. In many reactions, particularly those involving strong bases or organometallic reagents used in cross-coupling, this N-H group must be protected to prevent undesired side reactions like deprotonation or N-alkylation. researchgate.net
A variety of N-protecting groups have been employed:
Sulfonyl Groups: Groups like tosyl (Ts) or benzenesulfonyl (Bs) are commonly used. Their electron-withdrawing nature reduces the electron density and reactivity of the pyrrole ring, which can be advantageous for certain transformations. researchgate.net
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is a robust protecting group that is stable to many reaction conditions, including those used for Suzuki and Buchwald-Hartwig couplings. nih.govmdpi.com It is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) or with fluoride (B91410) ions. However, its deprotection can sometimes be challenging and lead to side products. nih.gov
Trityl (Tr): The bulky trityl group can serve as both a protecting and a directing group, sterically hindering the C-2 and C-5 positions and directing electrophilic substitution to the C-3 position of the pyrrole ring. rsc.org
tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group, typically introduced using Boc anhydride (B1165640) and removed under acidic conditions.
| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |
|---|---|---|---|---|
| Pyrrole N-H | 2-(Trimethylsilyl)ethoxymethyl | SEM | TFA, HCl, or TBAF | nih.govmdpi.com |
| p-Toluenesulfonyl | Ts | Base-mediated hydrolysis (e.g., NaOH, KOH) | researchgate.net | |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | researchgate.net | |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF) | nih.gov |
| Benzyl | Bn | Catalytic hydrogenation (H₂, Pd/C) | bham.ac.uk |
Challenges in Protecting Group Removal (e.g., SEM-Deprotection)
The use of protecting groups is often essential in the multi-step synthesis of complex heterocyclic molecules like 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. However, its removal can present significant challenges, leading to low yields and the formation of complex side products. wikipedia.org
One of the primary issues during SEM-deprotection under acidic conditions, such as with trifluoroacetic acid (TFA), is the release of formaldehyde (B43269). wikipedia.org This liberated formaldehyde can participate in subsequent, undesired reactions. Specifically, it can undergo a two-step electrophilic aromatic substitution on the electron-rich pyrrolo[2,3-b]pyridine nucleus. This can lead to the formation of unexpected and often difficult-to-separate byproducts. wikipedia.org
A notable example of this is the formation of a tricyclic eight-membered 7-azaindole derivative. wikipedia.org The formation of this side product can become the main reaction pathway under certain conditions, for instance, with prolonged reaction times in TFA at elevated temperatures. wikipedia.org The use of alternative deprotection reagents, such as boron trifluoride etherate (BF3-OEt2), has been explored but in some cases resulted in even more complex reaction mixtures. wikipedia.org
The efficiency of the desired deprotection can be quite low. For instance, in one study, the deprotection of a SEM-protected methoxy-substituted 2-aryl-1H-pyrrolo[2,3-b]pyridine with TFA resulted in only a 14% yield of the desired product after extensive purification. wikipedia.org Milder conditions, such as conducting the acidic step at room temperature, have shown some improvement in yield for certain analogs, but can still be accompanied by the formation of multiple, unisolable products. wikipedia.org
Table 1: Challenges and Outcomes of SEM-Deprotection
| Reagent/Condition | Observation | Outcome |
| Trifluoroacetic Acid (TFA) | Release of formaldehyde | Low yield of desired product, formation of a tricyclic eight-membered azaindole side product. wikipedia.org |
| Boron Trifluoride Etherate (BF3-OEt2) | Formation of complex mixtures | Difficult purification and isolation of the target compound. wikipedia.org |
| Tetrabutylammonium Fluoride (TBAF) | Not evaluated in some key studies | Potential alternative but efficacy for this specific substrate is not always documented. wikipedia.org |
Multicomponent Reactions (MCRs) for Rapid Assembly of Pyrrolo[2,3-b]pyridine Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid assembly of complex molecular frameworks. While specific examples detailing the synthesis of this compound via MCRs are not extensively documented, the application of MCRs to construct related pyrrolopyridine scaffolds highlights their potential.
The Ugi-Zhu reaction, a three-component reaction, has been successfully employed to synthesize a variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. nih.gov This reaction typically involves an amine, an aldehyde, and an α-isocyanoacetamide. The initial Ugi-Zhu product can then undergo further transformations, such as aza Diels-Alder reactions, to build the final heterocyclic system in a one-pot manner. nih.govnih.gov This approach is valued for its high atom economy and the ability to generate molecular diversity efficiently. nih.gov
While the direct application to the pyrrolo[2,3-b]pyridine core is a logical extension, the specific reactants and conditions would need to be tailored. For instance, a hypothetical MCR approach could involve a suitably substituted aminopyridine derivative, an aldehyde, and an isocyanide, followed by a cyclization step to form the pyrrole ring.
Another example is a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which has been achieved through the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This demonstrates the feasibility of MCRs in constructing fused pyrrole-pyrimidine systems, which are structurally related to pyrrolopyridines.
Table 2: Examples of MCRs for Pyrrolopyridine-Related Scaffolds
| MCR Type | Reactants | Resulting Scaffold | Potential for this compound |
| Ugi-Zhu Reaction | Amine, Aldehyde, α-Isocyanoacetamide | Pyrrolo[3,4-b]pyridin-5-one nih.gov | High, with appropriate selection of a substituted aminopyridine starting material. |
| Three-Component Cyclo-condensation | Arylglyoxals, 6-Aminouracil, Barbituric Acid Derivatives | Pyrrolo[2,3-d]pyrimidine scielo.org.mx | Demonstrates feasibility for related azaindole systems. |
Mechanistic Investigations of Key Pyrrolo[2,3-b]pyridine Forming Reactions
The construction of the pyrrolo[2,3-b]pyridine skeleton often relies on modifications of classical indole syntheses. Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Two of the most relevant methods are the Fischer and Madelung syntheses. rsc.org
The Fischer indole synthesis , when applied to azaindoles, involves the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism is believed to proceed through several key steps:
Formation of a pyridylhydrazone from the condensation of the pyridylhydrazine and the carbonyl compound. byjus.com
Tautomerization of the hydrazone to its enamine form. byjus.com
A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which is the crucial carbon-carbon bond-forming step, resulting in the cleavage of the N-N bond. byjus.comnih.gov
The resulting diimine intermediate undergoes cyclization. wikipedia.org
Finally, the elimination of ammonia (B1221849) and subsequent aromatization yields the pyrrolo[2,3-b]pyridine ring system. wikipedia.orgbyjus.com
The Madelung synthesis is another important route, which involves the intramolecular cyclization of an N-acyl-o-aminopicoline using a strong base at high temperatures. wikipedia.org The proposed mechanism involves:
Deprotonation by the strong base at both the nitrogen of the amide and the methyl group of the picoline. wikipedia.org
An intramolecular cyclization where the carbanion of the deprotonated methyl group attacks the amide carbonyl. wikipedia.org
Subsequent dehydration leads to the formation of the fused pyrrole ring.
More contemporary methods also include cyclo-condensation reactions. For example, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds can yield substituted 1H-pyrrolo[2,3-b]pyridines. The proposed mechanism for this type of reaction involves the deprotonation of the positively charged iminium ion to form a neutral imine, which is followed by a cyclization step involving the cyano group to form the target molecule. researchgate.net
Table 3: Mechanistic Steps in Key Pyrrolo[2,3-b]pyridine Syntheses
| Reaction | Key Mechanistic Steps | Intermediates |
| Fischer Synthesis | Hydrazone formation, Tautomerization, wikipedia.orgwikipedia.org-Sigmatropic rearrangement, Cyclization, Aromatization. wikipedia.orgbyjus.comnih.gov | Pyridylhydrazone, Enamine, Diimine. wikipedia.orgbyjus.com |
| Madelung Synthesis | Double deprotonation, Intramolecular nucleophilic attack, Dehydration. wikipedia.org | Carbanion, Alkoxide. |
| Cyclo-condensation | Iminium ion formation, Deprotonation, Intramolecular cyclization onto a nitrile group. researchgate.net | Iminium ion, Neutral imine. researchgate.net |
Derivatization and Structural Modification of the Pyrrolo 2,3 B Pyridine Ring System
Strategies for Introducing Substituents on the Pyrrole (B145914) Ring (C2, C3)
The pyrrole moiety of the pyrrolo[2,3-b]pyridine system is generally susceptible to electrophilic substitution. The presence of the 6-methoxy group, an electron-donating group, is expected to further enhance the reactivity of the bicyclic system towards electrophiles.
Electrophilic Substitution at C3: The C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is the most common site for electrophilic attack. rsc.org This is analogous to the reactivity of indole (B1671886). Reactions such as halogenation, nitration, and nitrosation occur predominantly at this position. rsc.org For instance, bromination and iodination can be achieved using appropriate halogenating agents to introduce a handle for further cross-coupling reactions. rsc.org
Functionalization at C2: While C3 is the kinetically favored position for electrophilic attack, functionalization at C2 can be achieved through other methods. One key strategy involves a halogen-metal exchange or deprotonation of a C2-halogenated precursor, followed by reaction with an electrophile. More commonly, palladium-catalyzed cross-coupling reactions are employed. For example, a 2-iodo-pyrrolopyridine intermediate can undergo a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the C2 position. nih.gov This approach has been successfully used in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
A summary of strategies for pyrrole ring functionalization is presented below.
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent | Reference |
| C3 | Electrophilic Halogenation | NBS, NIS | Bromo, Iodo | rsc.org |
| C3 | Nitration | HNO₃/H₂SO₄ | Nitro | rsc.org |
| C3 | Mannich Reaction | Formaldehyde (B43269), Dimethylamine | Aminomethyl | rsc.org |
| C2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃), Base (e.g., K₂CO₃) | Aryl | nih.gov |
Functionalization of the Pyridine (B92270) Ring (C4, C5, C7)
The pyridine ring in 6-methoxy-1H-pyrrolo[2,3-b]pyridine is electron-deficient compared to a benzene (B151609) ring, making it susceptible to nucleophilic substitution, particularly when activated by a leaving group. uoanbar.edu.iq The 6-methoxy group donates electron density to the ring, which can modulate this reactivity.
Functionalization at C4: The C4 position is a common site for modification. A key strategy involves the introduction of a halogen, typically chlorine, which can then be displaced by various nucleophiles. The Buchwald-Hartwig amination is a powerful method for introducing amine substituents at the C4 position of a 4-chloro-pyrrolopyridine intermediate. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines. nih.gov
Functionalization at C5: The C5 position can be functionalized, for example, by introducing a carbonitrile group, as seen in 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. bldpharm.com This group can serve as a synthetic handle for further transformations.
Functionalization at C7: There is limited specific information in the provided sources regarding the direct functionalization at the C7 position of a pre-existing 6-methoxy-pyrrolo[2,3-b]pyridine core. Synthesis of C7-substituted analogs would typically rely on starting with an already substituted pyridine precursor before the formation of the fused pyrrole ring.
Modifications of the N1-Substituent and its Influence on Reactivity
The N-H proton of the pyrrole ring is acidic and can interfere with many synthetic transformations, particularly those involving strong bases or organometallic reagents. Therefore, protection of the N1 position is a crucial step in many synthetic routes.
The choice of protecting group can significantly influence the reactivity and outcome of subsequent reactions. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.govmdpi.com Masking the N-H proton is often essential for the success of transformations like palladium-catalyzed amination reactions. nih.gov The presence of an unprotected, acidic N-H can lead to side reactions and low conversion rates. nih.gov
The introduction of a substituent on the N1 nitrogen can also influence the electronic properties of the ring system. For example, moving from a pyrrolo[2,3-b]pyridine to an N-methylated pyrrolo[3,2-b]pyridine was shown to result in a loss of biological activity in one study, highlighting the importance of the N-H bond or the steric environment at N1 for molecular interactions. nih.gov
Deprotection of the N1-substituent is the final step to yield the desired N-H product. The removal of the SEM group, for instance, can be challenging and may lead to the formation of side products if conditions are not carefully controlled. nih.gov
Introduction of Halogen, Alkyl, Aryl, and Heteroatom-Containing Groups
The introduction of diverse functional groups onto the 6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is essential for exploring structure-activity relationships (SAR).
Halogens: As mentioned, halogens can be introduced at the C3 position via electrophilic substitution (e.g., using N-iodosuccinimide or N-bromosuccinimide). rsc.org Halogens at C2 or C4 are typically incorporated earlier in the synthesis and serve as handles for cross-coupling reactions. nih.gov
Aryl Groups: Palladium-catalyzed cross-coupling reactions are the primary methods for introducing aryl groups. The Suzuki-Miyaura reaction is effective for creating C-C bonds, for example, at the C2 position using a 2-iodo precursor and an arylboronic acid. nih.gov
Alkyl Groups: While not extensively detailed in the provided results for this specific scaffold, alkyl groups can typically be introduced via Friedel-Crafts-type reactions (though these are not common on the pyridine ring), or more effectively through cross-coupling reactions like Suzuki coupling with alkylboron reagents or Negishi coupling with organozinc reagents.
Heteroatom-Containing Groups: The introduction of nitrogen-containing groups is well-demonstrated by the Buchwald-Hartwig amination at C4 to install various amines. nih.gov The synthesis of pyrrolo[2,3-b]pyridine-2-carboxamides introduces an amide functional group at the C2 position, which allows for further diversification. nih.gov The methoxy (B1213986) group at C6 is itself a key heteroatom-containing substituent.
The table below summarizes examples of introducing various functional groups.
| Group Type | Position | Method | Example Reaction | Reference |
| Halogen | C3 | Electrophilic Iodination | Reaction with NIS | rsc.org |
| Aryl | C2 | Suzuki-Miyaura Coupling | 2-iodo-scaffold + 4-methoxyphenylboronic acid | nih.gov |
| Nitrogen | C4 | Buchwald-Hartwig Amination | 4-chloro-scaffold + secondary amine | nih.gov |
| Oxygen | C6 | (Pre-installed) | N/A (Part of core structure) | N/A |
| Carbonyl | C2 | Carboxamide formation | Carboxylic acid activation (T3P) + Amine | nih.gov |
Stereochemical Considerations in Pyrrolo[2,3-b]pyridine Derivatization
Stereochemistry is a critical aspect when designing bioactive molecules, as different enantiomers or diastereomers can have vastly different biological activities. In the context of derivatizing the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core, stereochemical considerations primarily arise when substituents are introduced that create chiral centers.
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolo 2,3 B Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of pyrrolo[2,3-b]pyridine derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides conclusive evidence for the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum gives information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the pyrrolo[2,3-b]pyridine core, aromatic protons typically appear in the downfield region (δ 6.5–8.5 ppm). For instance, in a study of various pyrrolo[2,3-b]pyridine analogues, the proton signals were extensively analyzed to confirm their structures. nih.govjuniperpublishers.com The chemical shift of the N-H proton of the pyrrole (B145914) ring is often broad and can vary depending on the solvent and concentration, but it is a key feature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state. The carbon atoms of the fused aromatic rings of pyrrolo[2,3-b]pyridines resonate at characteristic chemical shifts, typically between δ 100 and 150 ppm. nih.govajol.info The carbon of a methoxy (B1213986) group, as in the target compound, would be expected in the upfield region, typically around δ 55-60 ppm. semanticscholar.org
2D NMR Techniques: For complex structures, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These techniques were used to unambiguously assign all proton and carbon signals for novel pyrrolo[2,3-b]pyridine and related heterocyclic systems. semanticscholar.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolo[2,3-b]pyridine Derivatives Data presented is for related derivatives as specific data for 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is not available in the provided sources.
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | ¹H NMR | CDCl₃ | 8.62 (dd, 2H), 8.29 (dd, 1H), 8.00 (dd, 1H), 7.72 (dd, 2H), 7.13 (dd, 1H), 6.99 (s, 1H) | nih.gov |
| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine | ¹H NMR | Not Specified | Characterized using ¹H NMR | tandfonline.com |
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ¹³C NMR | DMSO-d₆ | 159.9, 157.8, 156.6, 151.6, 150.7, 148.7, 146.7, 136.5, 136.5, 121.7, 121.3, 120.8, 120.7, 108.2, 101.9, 101.4, 49.8, 46.2, 36.7 | mdpi.com |
| 5-(4-Methoxyphenyl)-2,9-dimethylpyrrolo researchgate.netrsc.orgpyrido[1,2-b]pyrimidin-6-one | ¹³C NMR | DMSO-d₆ | 159.29 (q), 159.28 (q), 157.7 (q), 143.9 (CH), 137.3 (q), 132.2 (CH), 130.4 (2 x CH), 129.8 (q), 129.1 (q), 128.7 (q), 121.0 (q), 115.1 (2 x CH), 106.2 (CH), 55.5 (CH₃), 37.0 (CH₃), 25.2 (CH₃) | semanticscholar.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.
For various pyrrolo[2,3-b]pyridine derivatives, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) has been used to confirm their calculated molecular weights. rsc.org For example, in the characterization of a series of pyrrolo[2,3-d]pyrimidine analogs, HRMS data was provided as "calculated for [M+H]⁺" versus the "found" value, showing excellent agreement. semanticscholar.orgmdpi.com This confirmation is a standard requirement for the publication of new chemical entities.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by showing how the molecule breaks apart. While detailed fragmentation pathways for this compound are not provided in the search results, the technique is broadly applicable to this class of compounds to help identify the core structure and its substituents based on the observed fragment ions.
Table 2: Example HRMS Data for Pyrrolo-Pyridine Derivatives
| Compound Class/Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Derivative (C₁₉H₂₇ClN₅OSi) | [M+H]⁺ | 404.1673 | 404.1674 | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Derivative (C₂₀H₂₁N₆) | [M+H]⁺ | 345.1828 | 345.1828 | mdpi.com |
| Pyrrolo-pyridopyrimidinone (C₁₈H₁₆N₄O₂) | [M+H]⁺ | 321.1351 | 321.1342 | semanticscholar.org |
| 1-(2-Methoxybenzyl)-1H-pyrrole (C₁₂H₁₃NO) | [M+H]⁺ | 188.1075 | 188.1078 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C=O, C-O) absorbs at a characteristic frequency range.
For pyrrolo[2,3-b]pyridine derivatives, IR spectra typically show characteristic absorption bands. tandfonline.com The N-H stretch of the pyrrole ring usually appears as a sharp to broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (for the 2H,3H-dihydro part of the target compound) would be expected just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1500-1650 cm⁻¹ region. juniperpublishers.com For the 6-methoxy derivative, a key feature would be the C-O stretching bands, typically strong and appearing in the 1050-1250 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for Pyrrolo[2,3-b]pyridine and Related Heterocycles
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3322–3463 | N-H Stretch | Amine (NH₂) | juniperpublishers.com |
| ~3000-3200 | C-H Stretch | Aromatic C-H | rsc.org |
| 2172 | C≡N Stretch | Nitrile | juniperpublishers.com |
| 1669-1672 | C=O Stretch | Ketone/Amide | semanticscholar.org |
| 1569-1574 | C=N / C=C Stretch | Aromatic Rings | juniperpublishers.comsemanticscholar.org |
| 1210-1212 | C-O Stretch | Aryl Ether (e.g., Methoxy) | semanticscholar.org |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields three-dimensional coordinates of all atoms, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles.
The crystal structures of several pyrrolo[2,3-b]pyridine derivatives have been reported. nih.govtandfonline.comnih.gov For example, the structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was determined, revealing that the molecule is nearly coplanar, with a small dihedral angle between the pyridine (B92270) and azaindole rings. nih.gov The analysis also identified intermolecular hydrogen bonding (N-H···N), which connects molecules into centrosymmetric dimers, stabilizing the crystal packing. nih.govnih.gov Such analyses are crucial for understanding solid-state properties and intermolecular interactions, which can influence physical properties and biological activity.
Table 4: Representative Crystal Data for Pyrrolo[2,3-b]pyridine Derivatives
| Parameter | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | Reference |
|---|---|---|---|
| Formula | C₁₂H₉N₃ | C₁₂H₉N₃ | nih.govnih.gov |
| Crystal System | Triclinic | Monoclinic | nih.govnih.gov |
| Space Group | P-1 | P2₁/c | nih.govnih.gov |
| a (Å) | 6.5529 (5) | 10.1416 (10) | nih.govnih.gov |
| b (Å) | 10.0457 (8) | 13.7428 (14) | nih.govnih.gov |
| c (Å) | 14.5282 (11) | 6.7395 (7) | nih.govnih.gov |
| β (°) | 86.697 (2) | 94.331 (2) | nih.govnih.gov |
| Key Feature | Dihedral angle between rings: 8.23° and 9.89° | Dihedral angle between rings: 6.20° | nih.govnih.gov |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of reaction products and the assessment of their purity. For pyrrolo[2,3-b]pyridine compounds, column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used.
Column Chromatography: This is the primary method for purifying crude reaction mixtures. Silica gel is the most common stationary phase. The mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). nih.gov The ratio of these solvents is adjusted to achieve optimal separation of the desired product from starting materials, byproducts, and other impurities. For example, a residue containing 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was purified by column chromatography using a hexane/ethyl acetate (2:8) mixture as the eluent. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used for final purity analysis and sometimes for preparative separation of small quantities. It offers higher resolution and speed compared to conventional column chromatography. Purity is typically determined by integrating the peak area of the compound in the chromatogram. Several studies on related pyrrolopyrimidine compounds have used HPLC to confirm the purity of the final products, often reporting purities greater than 95%. mdpi.com
Computational and Theoretical Investigations of Pyrrolo 2,3 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of the pyrrolo[2,3-b]pyridine scaffold. mdpi.com These calculations provide a detailed picture of electron distribution, which is fundamental to predicting the molecule's reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Red-colored regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. For the pyrrolo[2,3-b]pyridine system, the nitrogen atoms are typically regions of high electron density, influencing their role in hydrogen bonding and coordination.
Conceptual DFT also provides a set of global reactivity descriptors that quantify different aspects of a molecule's reactivity. nih.gov These descriptors are calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies.
Table 1: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Chemical Interpretation |
| Electronegativity (χ) | -(I+A)/2 | The ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | 1/(2η) | A measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Docking and Dynamics Simulations for Ligand-Scaffold Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to understand how a ligand, such as a derivative of pyrrolo[2,3-b]pyridine, might interact with the active site of a biological target like a protein kinase or protease. sci-hub.se
Studies on various pyrrolo[2,3-b]pyridine derivatives have shown that the core scaffold consistently forms key interactions within protein active sites. sci-hub.se The pyrrole (B145914) N-H group often acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen (N-7) typically serves as a hydrogen bond acceptor. For instance, in studies targeting c-Met kinase, the pyrrolo[2,3-b]pyridine moiety was observed to form two hydrogen bonds with the backbone of residue Met1160 in the hinge region of the enzyme. sci-hub.se Similarly, in investigations of Janus Kinase 3 (JAK3) inhibitors, the scaffold's ability to form these crucial hydrogen bonds was highlighted. researchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the protein, and confirming whether the key interactions identified in docking are maintained. researchgate.net These simulations can reveal the thermodynamic properties of the binding process and highlight the role of water molecules in mediating or disrupting ligand-scaffold interactions. researchgate.net
Table 2: Examples of Predicted Interactions for the Pyrrolo[2,3-b]pyridine Scaffold
| Protein Target | Key Interacting Residues | Type of Interaction |
| c-Met Kinase | Met1160 | Hydrogen bonds from pyrrole N-H and to pyridine N-7 |
| JAK3 | Leu905, Glu903 | Hydrogen bonds, hydrophobic interactions |
| TNIK | (Not specified) | Favorable interactions with the targeted receptor |
| SARS-CoV-2 Mpro | (Not specified) | Non-bonding interactions within the active site |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. This process typically involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors using an approach such as Gauge-Independent Atomic Orbital (GIAO).
The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted chemical shifts with experimentally determined values serves as a powerful validation of the computed structure. nih.gov A good correlation between theoretical and experimental data confirms that the computationally determined geometry is a reliable representation of the molecule's structure in solution. This approach is valuable for assigning complex spectra, identifying isomers, and understanding how electronic structure influences spectroscopic properties. For instance, the calculated ¹³C NMR signal for the methoxy (B1213986) group carbon in a related methoxypyridine derivative was observed at 53.72 ppm, providing a reference point for such functional groups. nih.gov
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Shifts
| Proton Position (Hypothetical) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Pyrrole N-H | 12.1 | 12.4 |
| Pyridine C-H | 8.5 | 8.7 |
| Methoxy -OCH₃ | 3.9 | 4.0 |
| Pyrrole C-H | 6.5 | 6.6 |
Reaction Pathway and Mechanism Elucidation via Computational Methods
For the pyrrolo[2,3-b]pyridine system, computational studies could be used to investigate various reactions, such as electrophilic aromatic substitution, N-alkylation, or cross-coupling reactions. For example, to determine the most likely site for electrophilic attack (e.g., bromination), one could calculate the activation energies for the attack at each possible position on the bicyclic ring. The position with the lowest energy transition state would be predicted as the major product, providing a theoretical rationale for the observed regioselectivity. Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes. nih.gov
Conformational Analysis and Tautomerism Studies
Molecules are not static entities, and understanding their different possible spatial arrangements (conformations) and isomeric forms (tautomers) is crucial. Computational methods are well-suited for exploring these aspects.
Tautomerism: The pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton. The most common tautomerism involves the movement of the hydrogen from the pyrrole nitrogen (N-1) to the pyridine nitrogen (N-7), resulting in a 7H-pyrrolo[2,3-b]pyridine form. Quantum chemical calculations can determine the relative energies of these tautomers in the gas phase or in different solvents. researchgate.net By comparing the calculated energies, it is possible to predict which tautomer is the most stable and therefore the most abundant species under given conditions. This is critical, as different tautomers can exhibit significantly different chemical reactivity and biological activity.
Role of Pyrrolo 2,3 B Pyridine Scaffolds in Chemical Biology Research and Beyond
Utility as Modular Building Blocks in Organic Synthesis
The pyrrolo[2,3-b]pyridine scaffold is a valuable building block in organic synthesis, providing a foundation for the construction of more complex molecules. juniperpublishers.comossila.com Synthetic chemists have developed various routes to prepare and functionalize this heterocyclic system. ajol.inforsc.org For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through multi-step reaction sequences, starting from commercially available precursors. nih.govacs.org
One common strategy involves the use of substituted pyridines as starting materials, which are then elaborated to form the fused pyrrole (B145914) ring. nih.gov Key reactions in the synthesis of pyrrolo[2,3-b]pyridine derivatives include cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the introduction of various substituents at specific positions of the scaffold. nih.govacs.org For example, a chemoselective Suzuki-Miyaura cross-coupling can be performed on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination to introduce an amine group at the C-4 position. nih.gov
The versatility of the pyrrolo[2,3-b]pyridine core allows for the generation of diverse libraries of compounds. juniperpublishers.com By modifying the substituents on the scaffold, chemists can systematically alter the physicochemical properties of the resulting molecules, making this scaffold a powerful tool for creating novel chemical entities with tailored characteristics. juniperpublishers.comnih.gov
| Starting Material | Reaction Type | Product | Reference |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Aldol (B89426) condensation | 3-substituted-1H-pyrrolo[2,3-b]pyridine derivatives | nih.gov |
| Ethyl 4,6-dichloronicotinate | Buchwald-Hartwig coupling | Substituted 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | acs.orgacs.org |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Suzuki-Miyaura cross-coupling | 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives | nih.gov |
Function as Chemical Probes for Biological Systems and Target Validation
Pyrrolo[2,3-b]pyridine derivatives have emerged as valuable chemical probes for interrogating biological systems and for target validation. juniperpublishers.commdpi.com These compounds can be designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to study their function in a cellular context. acs.orgrsc.org
For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and c-Met. researchgate.netnih.govnih.gov By inhibiting the activity of a specific kinase, these compounds can be used to elucidate the role of that kinase in cellular signaling pathways. acs.orgrsc.org
The development of selective inhibitors based on the pyrrolo[2,3-b]pyridine scaffold is a crucial aspect of their use as chemical probes. nih.gov High selectivity ensures that the observed biological effects are due to the inhibition of the intended target and not off-target interactions. Researchers have successfully identified highly selective inhibitors through systematic structure-activity relationship (SAR) studies. nih.gov The ability of these probes to modulate the activity of their targets makes them indispensable tools for validating novel biological targets for therapeutic intervention. acs.orgrsc.org
Development of Pyrrolo[2,3-b]pyridine Derivatives as Ligands for Protein Targets (conceptual, not drug discovery)
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure for the design of ligands that bind to a wide range of protein targets. juniperpublishers.comrsc.orgresearchgate.net Its rigid, bicyclic structure provides a well-defined framework for the spatial orientation of functional groups that can engage in specific interactions with a protein's binding site. nih.gov
Understanding how a ligand binds to its protein target is fundamental for rational drug design and the development of potent and selective chemical probes. Computational modeling techniques, such as molecular docking, are often employed to predict the binding mode of pyrrolo[2,3-b]pyridine derivatives within the active site of a protein. nih.govnih.gov
These studies have revealed that the pyrrolo[2,3-b]pyridine core can participate in various non-covalent interactions with amino acid residues in the protein's binding pocket, including hydrogen bonds, and π-π stacking interactions. acs.org For example, in the case of phosphodiesterase 4B (PDE4B) inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was shown to interact with the enzyme's active site. nih.gov Similarly, docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives in the ATP-binding pocket of Janus kinase 3 (JAK3) have provided insights into the key interactions responsible for their inhibitory activity. researchgate.net
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are extensively used to optimize the properties of lead compounds. juniperpublishers.commdpi.com In the context of pyrrolo[2,3-b]pyridine derivatives, SAR studies involve the systematic modification of the scaffold and the evaluation of how these changes affect the compound's biological activity. nih.govnih.gov
For example, in a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, researchers explored the effects of various substituents on the amide portion of the molecule. nih.gov This led to the identification of a compound with a 3,3-difluoroazetidine (B2684565) ring that exhibited high inhibitory activity and selectivity. nih.gov Another study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors demonstrated that modifications to the scaffold could significantly enhance their potency. nih.gov These SAR studies provide valuable information about the structural requirements for optimal activity and selectivity, guiding the design of more effective chemical probes. nih.govnih.gov
| Scaffold | Target Protein | Key SAR Finding | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | A 3,3-difluoroazetidine ring on the amide enhanced activity and selectivity. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR | Optimization of substituents led to a significant increase in inhibitory potency. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Bruton's tyrosine kinase (BTK) | Scaffold-hopping strategy identified potent inhibitors with IC50 values in the nanomolar range. | nih.gov |
Application in Coordination Chemistry and Material Science
While the primary focus of research on pyrrolo[2,3-b]pyridines has been in the life sciences, these compounds also possess properties that make them of interest in coordination chemistry and material science. juniperpublishers.com The nitrogen atoms in the pyridine (B92270) and pyrrole rings can act as coordination sites for metal ions, allowing for the formation of metal complexes with unique structural and electronic properties. The rich coordination chemistry of azaindoles has been noted in the literature. nih.gov
Bioisosteric Replacements of Indoles and Other Heterocycles in Chemical Probe Design
In medicinal chemistry, the concept of bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, with the goal of creating a new compound with improved biological properties. mdpi.com The pyrrolo[2,3-b]pyridine scaffold is considered a bioisostere of indole (B1671886), and this substitution has been a successful strategy in the design of novel chemical probes. nih.gov
The replacement of an indole core with a pyrrolo[2,3-b]pyridine scaffold, a strategy known as "scaffold hopping," can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov For instance, in the development of PDE4B inhibitors, replacing a benzimidazole (B57391) or indole core with a pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency. nih.gov This demonstrates the utility of the pyrrolo[2,3-b]pyridine scaffold as a versatile bioisosteric replacement in the design of new bioactive molecules. mdpi.comnih.gov
Future Research Directions and Emerging Trends in Pyrrolo 2,3 B Pyridine Chemistry
Innovations in Sustainable and Eco-Friendly Synthetic Methodologies
The chemical synthesis of 7-azaindole (B17877) derivatives has traditionally involved multi-step processes that can be inefficient and generate significant waste. rsc.org Consequently, a major focus of future research is the development of more sustainable and environmentally friendly synthetic methods. Key areas of innovation include one-pot reactions and the use of greener catalysts.
One-pot methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, offer a more efficient and economical approach to synthesizing pyrrolo[2,3-b]pyridines. For instance, a novel one-pot method has been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available starting materials. rsc.org This approach not only simplifies the synthetic process but also reduces solvent usage and waste generation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of the 7-azaindole core. nih.gov Future research will likely focus on developing more sustainable versions of these reactions by using lower catalyst loadings, recyclable catalysts, and greener reaction media. For example, the use of catalytic 18-crown-6 (B118740) in the C-N cyclization step of 2-substituted 7-azaindole synthesis represents a move towards more efficient and less wasteful processes. organic-chemistry.org
| Synthetic Strategy | Key Features | Sustainability Benefits |
| One-Pot Domino Reactions | Combines multiple reaction steps without isolating intermediates. rsc.org | Increased efficiency, reduced solvent use, and less waste. rsc.org |
| Palladium-Catalyzed Cross-Coupling | Enables diverse functionalization of the pyrrolo[2,3-b]pyridine core. nih.gov | Potential for lower catalyst loadings and greener reaction conditions. |
| Catalytic C-N Cyclization | Facilitates the formation of the pyrrole (B145914) ring in the final step of the synthesis. organic-chemistry.org | Avoids the need for protecting groups and harsh reaction conditions. organic-chemistry.org |
Application of Machine Learning and Artificial Intelligence in Pyrrolo[2,3-b]pyridine Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives. These computational tools can accelerate the discovery of new drug candidates by predicting the biological activity and properties of virtual compounds, thereby prioritizing synthetic efforts.
Deep generative models, for example, can be used to design novel molecular scaffolds with desired properties. A deep conditional transformer neural network, SyntaLinker, has been successfully applied to identify compounds with a pyrrolo[2,3-d]pyrimidine scaffold as potent and selective inhibitors of TANK binding kinase 1 (TBK1). nih.gov This approach, which combines generative modeling with transfer learning, could be a powerful tool for scaffold hopping and the discovery of new drugs based on the pyrrolo[2,3-b]pyridine core. nih.gov
AI can also assist in the prediction of structure-activity relationships (SAR), helping medicinal chemists to design more potent and selective inhibitors. By analyzing large datasets of known inhibitors, ML models can identify key structural features that are important for biological activity. This information can then be used to guide the design of new derivatives with improved pharmacological profiles.
| AI/ML Application | Description | Potential Impact on Pyrrolo[2,3-b]pyridine Research |
| Generative Modeling | Uses deep learning to design novel molecular structures with desired properties. nih.gov | Accelerates the discovery of new drug candidates with improved efficacy and selectivity. nih.gov |
| Predictive SAR | Employs machine learning to predict the biological activity of virtual compounds. | Prioritizes synthetic efforts and reduces the time and cost of drug discovery. |
| Synthesis Planning | Utilizes AI to devise optimal synthetic routes for target molecules. | Improves the efficiency and sustainability of chemical synthesis. |
Development of Novel Spectroscopic Probes Based on the Pyrrolo[2,3-b]pyridine Scaffold
The unique photophysical properties of the 7-azaindole nucleus make it an attractive scaffold for the development of novel spectroscopic probes. rsc.org These probes can be used to study biological processes in real-time and with high sensitivity. Future research in this area will likely focus on the design of probes with enhanced brightness, photostability, and targeting specificity.
Derivatives of 7-azaindole have been investigated for their fluorescent properties and their potential use in biological imaging. nih.gov By attaching specific recognition elements to the pyrrolo[2,3-b]pyridine core, it is possible to create probes that selectively bind to and report on the presence of specific biomolecules, such as enzymes or receptors.
The development of "turn-on" fluorescent probes, which only become fluorescent upon binding to their target, is a particularly promising area of research. These probes offer high signal-to-noise ratios and can be used to visualize biological events with minimal background fluorescence.
Expanding the Scope of Chemical Biology Tools Derived from Pyrrolo[2,3-b]pyridine
Beyond their use as spectroscopic probes, pyrrolo[2,3-b]pyridine derivatives have the potential to be developed into a wide range of chemical biology tools. These tools can be used to investigate the function of proteins and other biomolecules in their native cellular environment.
One emerging application is the development of covalent inhibitors that can be used to selectively and irreversibly block the activity of a target protein. acs.org By incorporating a reactive "warhead" into the pyrrolo[2,3-b]pyridine scaffold, it is possible to create inhibitors that form a covalent bond with a specific amino acid residue in the active site of the target protein. acs.org These covalent probes can be used to identify the targets of bioactive compounds and to study the downstream effects of protein inhibition.
Another area of interest is the development of photoaffinity labels based on the 7-azaindole scaffold. These labels can be used to identify the binding partners of a small molecule by crosslinking to them upon exposure to UV light. This technique can provide valuable insights into the mechanism of action of drugs and other bioactive compounds.
Exploration of New Reactivity Modes and Transformations
The continued exploration of new reactivity modes and chemical transformations of the pyrrolo[2,3-b]pyridine ring system will be crucial for accessing novel chemical space and developing derivatives with unique properties. While electrophilic substitution reactions are known to occur predominantly at the 3-position, further investigation into site-selective functionalization at other positions is an active area of research. rsc.org
Advances in metal-catalyzed C-H bond functionalization offer a powerful strategy for the direct and efficient modification of the 7-azaindole scaffold. rsc.org These methods avoid the need for pre-functionalized starting materials and can provide access to a wide range of derivatives that would be difficult to synthesize using traditional methods. rsc.org
Furthermore, the exploration of ring-expansion and ring-rearrangement reactions could lead to the discovery of entirely new heterocyclic systems with novel biological activities. For example, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause a ring-expansion to a 1,8-naphthyridine. rsc.org The systematic investigation of such transformations could unlock new avenues for drug discovery and materials science.
Q & A
Q. What are the common synthetic routes for 6-methoxy-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves multi-step pathways, including cyclization, functionalization via cross-coupling, and protective group strategies. For example:
- Cyclization : Hexamine in acetic acid/water at 120°C forms the pyrrolo[2,3-b]pyridine core .
- Suzuki Coupling : 3,4-Dimethoxyphenylboronic acid reacts with halogenated intermediates using Pd(PPh₃)₄ in toluene/EtOH under reflux (105°C) to introduce aryl groups .
- Methylation : NaH and methyl iodide in THF at 0°C selectively methylate the pyrrole nitrogen .
- Oxidation/Reduction : MnO₂ oxidizes alcohols to ketones, while catalytic hydrogenation (H₂/Pd) reduces unsaturated bonds .
Q. How is the structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridine characterized?
Key analytical methods include:
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]⁺ calculated for intermediates in anti-T. cruzi studies) .
- HPLC : RP-18 columns with UV detection (254 nm) resolve impurities and verify purity .
- NMR/InChI : Canonical SMILES (e.g.,
COc1cc2cc[nH]c2nc1) and InChI keys provide unambiguous structural identification .
Advanced Research Questions
Q. What strategies optimize the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Structure-activity relationship (SAR) studies focus on substituent effects:
- C4 Modifications : Ribofuranose or alkyl groups at C4 enhance anti-Trypanosoma cruzi activity (Table 2, ).
- 3-Position Functionalization : Suzuki coupling with boronic acids (e.g., cyclohexyl or ethynyl groups) improves kinase inhibition (IC₅₀ <10 nM for BTK inhibitors) .
- Methoxy Positioning : The 6-methoxy group influences electronic properties and binding to targets like mGluR5 or GSK-3β .
Q. How do transition-metal-catalyzed C-H arylation reactions affect regioselectivity in pyrrolo[2,3-b]pyridine derivatives?
Palladium-catalyzed C-H activation allows direct arylation but faces regioselectivity challenges:
Q. How can researchers resolve contradictory activity data across substituted analogues?
Contradictions arise from assay variability or substituent-specific effects. Mitigation strategies include:
- Standardized Assays : Use consistent intracellular T. cruzi models (e.g., amastigotes vs. epimastigotes) .
- Computational Modeling : Compare electronic profiles (e.g., logP, polar surface area) to correlate substituents with bioavailability .
- Meta-Analysis : Cross-reference activity tables (e.g., Table 2 in ) to identify trends in IC₅₀ values across structural classes.
Q. What methodologies are employed to evaluate antiviral potential of pyrrolo[2,3-b]pyridine derivatives?
- Enzyme Inhibition Assays : Measure IC₅₀ against viral targets (e.g., HIV reverse transcriptase) using fluorogenic substrates .
- Cell-Based Models : Test cytotoxicity in HEK293 or peripheral blood mononuclear cells (PBMCs) to assess selectivity indices .
- In Vivo Efficacy : Acute Chagas disease mouse models validate anti-T. cruzi activity of lead compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
